Cas no 21569-26-6 (2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione)

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione structure
21569-26-6 structure
Product name:2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione
CAS No:21569-26-6
MF:C28H28N2O3
MW:440.533527374268
CID:1408632
PubChem ID:210712

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione
    • 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenylindene-1,3-dione
    • 21569-26-6
    • 2-(2-(4-(o-Methoxyphenyl)-1-piperazinyl)ethyl)-2-phenyl-indandione-1,3
    • DTXSID50175914
    • BRN 0863963
    • 1,3-Indandione, 2-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-2-phenyl-
    • Inchi: InChI=1S/C28H28N2O3/c1-33-25-14-8-7-13-24(25)30-19-17-29(18-20-30)16-15-28(21-9-3-2-4-10-21)26(31)22-11-5-6-12-23(22)27(28)32/h2-14H,15-20H2,1H3
    • InChI Key: IHLPVTJCCMRSKW-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1N2CCN(CC2)CCC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 440.21014
  • Monoisotopic Mass: 440.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 4.9

Experimental Properties

  • PSA: 49.85

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